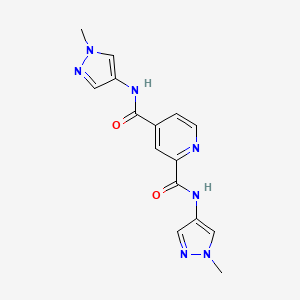![molecular formula C18H20ClN5O2 B7186028 3-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazine-2,3-dicarboxamide](/img/structure/B7186028.png)
3-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazine-2,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazine-2,3-dicarboxamide is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazine-2,3-dicarboxamide typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzyl chloride with piperidine to form 1-[(4-chlorophenyl)methyl]piperidine. This intermediate is then reacted with pyrazine-2,3-dicarboxylic acid under amide coupling conditions to yield the final product. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazine-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazine-2,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study receptor-ligand interactions due to its structural features.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazine-2,3-dicarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)methyl]piperidine: A precursor in the synthesis of the target compound.
Pyrazine-2,3-dicarboxylic acid: Another precursor used in the synthesis.
4-chlorobenzyl chloride: A starting material for the synthesis.
Uniqueness
3-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazine-2,3-dicarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazine-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c19-13-3-1-12(2-4-13)11-24-9-5-14(6-10-24)23-18(26)16-15(17(20)25)21-7-8-22-16/h1-4,7-8,14H,5-6,9-11H2,(H2,20,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFODVDCSFMWMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC=CN=C2C(=O)N)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[2-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]phenyl]acetamide](/img/structure/B7185951.png)
![5-[1-[2-(butan-2-ylamino)-2-oxoethyl]piperidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B7185955.png)
![5-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]thiophene-2-carboxamide](/img/structure/B7185962.png)
![3-Chloro-4-[(2-fluorophenyl)-methylsulfamoyl]benzoic acid](/img/structure/B7185986.png)
![(4-benzylpiperazin-1-yl)-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanone](/img/structure/B7185993.png)
![2-(2-fluorophenyl)-2-methyl-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]propanamide](/img/structure/B7186001.png)
![1-methyl-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]indole-2-carboxamide](/img/structure/B7186002.png)
![[4-(3-methoxyphenyl)piperazin-1-yl]-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanone](/img/structure/B7186005.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7186010.png)
![N-[1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7186036.png)
![4-formamido-N-[3-(5-methyltetrazol-1-yl)phenyl]benzamide](/img/structure/B7186041.png)
![5-amino-6-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyrimidine-2,4-dione](/img/structure/B7186047.png)

![N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-2-hydroxy-2-methyl-3-phenylpropanamide](/img/structure/B7186056.png)
